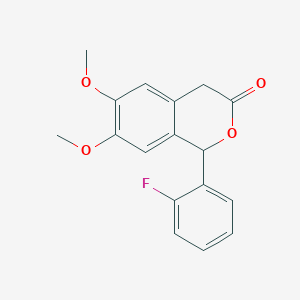
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one, also known as FDI, is a compound with potential therapeutic applications. It is a member of the isochromanone family of compounds, which have been studied for their anti-inflammatory, anti-cancer, and neuroprotective properties. FDI is a promising candidate for drug development due to its unique chemical structure and potential biological activity.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to inhibit the activity of several enzymes involved in these pathways, including COX-2 and NF-κB.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons against oxidative stress, and the inhibition of pro-inflammatory cytokine production. 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one in lab experiments include its potential therapeutic applications, its unique chemical structure, and its ability to inhibit several signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. The limitations of using 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one in lab experiments include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one include the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential side effects in animal models. 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one may also be studied for its potential applications in other fields, such as cardiovascular disease and diabetes research. Overall, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one is a promising compound with potential therapeutic applications in several fields, and further research is needed to fully understand its biological activity and potential clinical applications.
Synthesemethoden
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one can be synthesized using a variety of methods, including the Pechmann condensation reaction and the Friedel-Crafts reaction. The Pechmann condensation reaction involves the reaction of a phenol with a β-ketoester in the presence of a catalyst. The Friedel-Crafts reaction involves the reaction of a phenol with an acyl chloride in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one with high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and inflammation. In cancer research, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection studies, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases. In inflammation research, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Eigenschaften
Produktname |
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one |
|---|---|
Molekularformel |
C17H15FO4 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C17H15FO4/c1-20-14-7-10-8-16(19)22-17(12(10)9-15(14)21-2)11-5-3-4-6-13(11)18/h3-7,9,17H,8H2,1-2H3 |
InChI-Schlüssel |
AOTMKPMQISHXAF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=CC=C3F)OC |
Kanonische SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=CC=C3F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)


![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)

![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)

![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)



![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)